molecular formula C20H26N2O5S B5119776 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide

Cat. No. B5119776
M. Wt: 406.5 g/mol
InChI Key: FDCONKBYBOMPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide, also known as DEAB, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, particularly in the field of developmental biology and cancer research.

Mechanism of Action

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide inhibits the activity of ALDH, which is an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous aldehydes. ALDH is involved in the detoxification of reactive aldehydes, which can cause cellular damage and DNA damage. By inhibiting ALDH activity, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide can cause an accumulation of reactive aldehydes, leading to cellular damage and apoptosis.
Biochemical and Physiological Effects:
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting ALDH activity and causing an accumulation of reactive aldehydes. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has also been shown to affect the differentiation of stem cells by inhibiting ALDH activity and promoting the accumulation of retinoic acid.

Advantages and Limitations for Lab Experiments

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to use and has a well-established synthesis method. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has been shown to be effective in various studies and has been used in combination with other drugs to enhance their efficacy. However, there are also some limitations to using N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide in lab experiments. It can be toxic to cells at high concentrations and can cause off-target effects. Careful optimization of concentration and treatment duration is necessary to minimize these effects.

Future Directions

There are several future directions for the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide in scientific research. One direction is to study the role of ALDH in various developmental processes, particularly in the context of stem cell differentiation. Another direction is to investigate the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide in combination with other drugs to enhance their efficacy and reduce drug resistance. Additionally, further studies are needed to optimize the concentration and treatment duration of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide to minimize off-target effects and toxicity in cells.

Synthesis Methods

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide can be synthesized using a multistep process, which involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. The resulting compound is then reacted with N-(diethylamino)sulfonamide to form the final product, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide. The synthesis method has been well-established and has been used in various studies.

Scientific Research Applications

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has been widely used in scientific research, particularly in the field of developmental biology. It has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), which is an enzyme that plays a crucial role in stem cell differentiation. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has been used to study the role of ALDH in various developmental processes, including limb development, neural crest development, and hematopoiesis.
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has also been used in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has been used in combination with other drugs to enhance their efficacy and reduce drug resistance.

properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-5-22(6-2)28(24,25)15-12-13-19(26-4)17(14-15)21-20(23)16-10-8-9-11-18(16)27-7-3/h8-14H,5-7H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCONKBYBOMPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethoxybenzamide

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